molecular formula C23H28O7 B1265328 Yunnankadsurin B

Yunnankadsurin B

Cat. No. B1265328
M. Wt: 416.5 g/mol
InChI Key: YVMJUSKDPJGDHW-SYTFOFBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yunnankadsurin B is a tannin. It has a role as a metabolite.

Scientific Research Applications

Haemostatic Properties in Surgery

Yunnankadsurin B, as part of the well-known Chinese herbal medicine Yunnan Baiyao, has been utilized for its haemostatic properties. In a clinical trial focusing on bimaxillary orthognathic surgery, Yunnan Baiyao capsules significantly reduced intraoperative blood loss without any recorded side effects. This study highlights the efficacy of Yunnan Baiyao as an effective and safe haemostatic medicine in surgical procedures (Tang et al., 2009).

Enhancing Odonto/Osteogenic Differentiation

Yunnankadsurin B's influence on stem cells has been studied, particularly its effects on odonto/osteogenic differentiation. Research on stem cells from apical papilla (SCAPs) cocultured with Yunnan Baiyao conditioned media showed that Yunnankadsurin B enhances odonto/osteogenic differentiation via the NF-κB signaling pathway. This finding is pivotal in understanding the potential application of Yunnankadsurin B in dental and bone regeneration (Pang et al., 2019).

Anti-Tumor Activities

In the context of cancer research, compounds isolated from Yunnan Baiyao, closely related to Yunnankadsurin B, have shown promising anti-tumor activities. One study on Rubia yunnanensis Diels, a component of Yunnan Baiyao, demonstrated its ability to inhibit protective autophagy and activate the Akt-mTOR pathway in colorectal cancer cells, suggesting its potential as an autophagy inhibitor for cancer therapy (Wang et al., 2020).

Analgesic and Anti-inflammatory Effects

Research on Veratrum taliense, another component of Yunnan Baiyao, indicates the presence of steroidal alkaloids with significant anti-inflammatory and analgesic activities. This supports the traditional use of Yunnan Baiyao in treating pain and inflammation (Li et al., 2016).

Hemostatic and Anti-Tumor Efficacy

Finally, a review on Yunnan Baiyao, including Yunnankadsurin B, consolidates its traditional and modern pharmacological applications, emphasizing its hemostatic, anti-inflammatory, analgesic, antibiosis, and anti-tumor properties. This review provides a comprehensive understanding of Yunnan Baiyao's clinical applications, safety, and pharmacology (Yao et al., 2021).

properties

Product Name

Yunnankadsurin B

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

(9S,10S,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol

InChI

InChI=1S/C23H28O7/c1-11-7-13-8-15(25-3)20(26-4)22(27-5)17(13)18-14(19(24)12(11)2)9-16-21(23(18)28-6)30-10-29-16/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1

InChI Key

YVMJUSKDPJGDHW-SYTFOFBDSA-N

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@H]1C)O)OCO4)OC)OC)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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